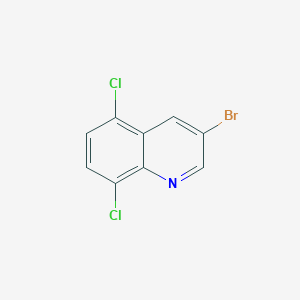

3-Bromo-5,8-dichloroquinoline

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C9H4BrCl2N |

|---|---|

Poids moléculaire |

276.94 g/mol |

Nom IUPAC |

3-bromo-5,8-dichloroquinoline |

InChI |

InChI=1S/C9H4BrCl2N/c10-5-3-6-7(11)1-2-8(12)9(6)13-4-5/h1-4H |

Clé InChI |

SSEFXWGQYMRQTG-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C2C(=C1Cl)C=C(C=N2)Br)Cl |

Origine du produit |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations

Regioselective Synthesis Strategies for 3-Bromo-5,8-dichloroquinoline

The targeted synthesis of this compound is a complex task due to the need to introduce three different halogen atoms at specific positions. The electronic nature of the quinoline (B57606) ring system dictates the feasibility and outcome of these transformations. The pyridine (B92270) moiety is generally electron-deficient, making it resistant to electrophilic substitution, while the benzene (B151609) ring is more susceptible to such reactions.

Direct halogenation on the quinoline core is a common strategy for producing halo-quinolines. However, this approach is often challenged by issues of regioselectivity and the potential for over-halogenation. acs.org The synthesis of this compound via this route would likely proceed in a stepwise fashion, introducing the bromine and chlorine atoms sequentially onto a quinoline or halo-quinoline intermediate.

The introduction of a bromine atom at the C3 position of the quinoline nucleus is an electrophilic substitution reaction. The pyridine ring of quinoline is electron-poor, which deactivates it towards electrophiles compared to benzene. However, under specific conditions, regioselective bromination at the C3 position can be achieved. Reagents such as N-bromosuccinimide (NBS) are often employed, sometimes in the presence of a radical initiator or under photochemical conditions. acs.org For a substrate like 5,8-dichloroquinoline (B2488021), the C3 position is one of the more favorable sites for electrophilic attack on the pyridine ring, as other positions are more deactivated. The reaction proceeds via the attack of the quinoline's π-system on an electrophilic bromine source, followed by the rearomatization of the ring.

Chlorination of the quinoline ring occurs preferentially on the electron-rich carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring. Electrophilic attack on the protonated quinolinium cation, which is the dominant species in strongly acidic media, directs substitution to the C5 and C8 positions. pjsir.org A study on the chlorination of quinoline in 98% sulfuric acid using gaseous chlorine and silver sulphate yielded a mixture of 5-chloroquinoline (B16772), 8-chloroquinoline (B1195068), and 5,8-dichloroquinoline. pjsir.org Further chlorination of either 5-chloroquinoline or 8-chloroquinoline under the same conditions leads to the formation of 5,8-dichloroquinoline. pjsir.org This indicates that a stepwise chlorination of a 3-bromoquinoline (B21735) intermediate could be a viable, albeit potentially low-yielding, pathway to the target compound.

| Method Step | Reagents | Typical Conditions | Target Position(s) | Key Findings & Selectivity |

| Bromination | N-Bromosuccinimide (NBS), HBr/AcOH acs.org | Photochemical irradiation or radical initiation, Room Temp acs.org | C3 | Necessary to activate the otherwise deactivated pyridine ring towards electrophilic attack. acs.org |

| Chlorination | Cl₂, Silver Sulphate, H₂SO₄ pjsir.org | Strong acid (98% H₂SO₄), Room Temp pjsir.org | C5 and C8 | Reaction on the quinolinium cation directs substitution to the benzene ring, yielding 5- and 8-isomers, and the 5,8-disubstituted product upon further reaction. pjsir.org |

Lewis acids play a crucial role in many electrophilic aromatic substitution reactions, including halogenation. masterorganicchemistry.com Their primary function is to act as a halogen carrier, increasing the electrophilicity of the halogenating agent. researchgate.netpearson.com For instance, a Lewis acid like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) coordinates with a bromine molecule (Br₂), polarizing the Br-Br bond. This polarization generates a highly electrophilic bromine species (often represented as Br⁺), which can then be attacked by the aromatic ring. masterorganicchemistry.com

In the context of halogenating a quinoline, this activation is particularly important for substitution on the electron-deficient pyridine ring. While strong Brønsted acids are used to direct chlorination to the C5 and C8 positions by acting on the quinolinium ion, Lewis acids are instrumental in promoting substitution at positions like C3 by creating a more potent electrophile capable of reacting with the neutral quinoline molecule. pjsir.orgresearchgate.net The choice of catalyst and reaction conditions can thus be fine-tuned to influence the regiochemical outcome of the halogenation.

An alternative to direct functionalization is the construction of the quinoline ring from precursors that already contain the desired substituents. This approach offers superior control over the final substitution pattern. The Skraup reaction is a classic method for quinoline synthesis that can be adapted for this purpose. wikipedia.org

The traditional Skraup synthesis involves reacting an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce quinoline. wikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the aromatic quinoline ring.

To synthesize this compound, this reaction can be modified by using halogenated starting materials. Specifically, the synthesis would employ a dichloro-substituted aniline and a bromo-substituted α,β-unsaturated carbonyl component. This strategy builds the required substitution pattern directly into the final heterocyclic product. While the original Skraup reaction has a reputation for being violent, modern modifications, including the use of microwave irradiation or alternative catalysts, have been developed to improve safety and efficiency. rsc.orgnih.gov

| Precursor | Structure | Role in Synthesis | Rationale for Selection |

| Aniline Component | 2,5-Dichloroaniline | Forms the benzene ring and nitrogen atom of the quinoline. | The chlorine atoms at positions 2 and 5 of the aniline become the chlorine atoms at positions 8 and 5, respectively, of the final quinoline product. |

| Carbonyl Component | 2-Bromoacrolein | Provides carbons 2, 3, and 4 of the quinoline ring. | The bromine atom at position 2 of the acrolein precursor becomes the bromine atom at the C3 position of the newly formed pyridine ring. |

Modified Cyclization Approaches to Substituted Quinoline Systems

Incorporation of Halogenated Intermediates in Quinoline Ring Formation

The synthesis of this compound can be achieved through the incorporation of halogenated intermediates during the formation of the quinoline ring. A modified Skraup reaction, a classic method for quinoline synthesis, allows for the use of halogenated precursors. For instance, starting with a halogenated aniline derivative like 4-bromo-2-chloroaniline (B1269894) and reacting it with glycerol in the presence of sulfuric acid, the quinoline ring can be constructed with the desired halogen substitutions already in place. This method integrates the introduction of bromine and chlorine atoms into the core cyclization process.

Another approach involves the sequential halogenation of the quinoline core. This typically begins with the bromination of quinoline at the 3-position, often using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) with a Lewis acid catalyst such as ferric chloride (FeCl₃). Following the successful bromination, chlorination at the 5 and 8 positions is carried out using agents like chlorine gas (Cl₂) or phosphorus oxychloride (POCl₃) under controlled temperature conditions.

Innovations in Reaction Engineering for this compound Synthesis

Continuous Flow Reactor Systems for Scalable Production and Process Control

Continuous flow reactors offer significant advantages for the industrial-scale production of this compound, particularly in managing the exothermic nature of halogenation reactions. These systems allow for precise control over reaction parameters such as temperature and mixing, which is crucial for ensuring safety and maximizing product purity. In a case study utilizing a microfluidic tubular reactor, a throughput of 500 grams per hour was achieved with a 90% conversion rate, yielding a product with 92% purity. The use of continuous flow technology has also been successfully applied to the synthesis of other functionalized quinolines, demonstrating its versatility. worktribe.com For example, metalation and halogen-metal exchange reactions under continuous flow have been used to prepare 4- and 8-substituted quinolines rapidly and in good yields. worktribe.com

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of this compound. This technique can dramatically reduce reaction times from hours to mere minutes. For example, the bromination of 5,8-dichloroquinoline with NBS under microwave irradiation (300 W, 120°C) can achieve a 95% conversion in just 15 minutes. This rapid heating method offers several advantages, including a significant reduction in energy consumption (up to 60% compared to conventional heating) and improved selectivity due to uniform heating, which minimizes product decomposition. Microwave-assisted methods have been widely adopted for the synthesis of various nitrogen-containing heterocycles, often resulting in excellent yields and significantly shorter reaction times compared to traditional methods. tandfonline.comtandfonline.com

Optimization of Synthetic Pathways for this compound

The optimization of synthetic pathways is critical for maximizing the yield and purity of this compound. Key factors influencing the efficiency of the synthesis include temperature, solvent polarity, and the choice of catalyst.

Influence of Temperature and Solvent Polarity on Regioselectivity and Conversion Efficiency

Temperature and solvent polarity play a crucial role in directing the regioselectivity and conversion efficiency of the reactions involved in synthesizing this compound. For instance, in the sequential halogenation of quinoline, the bromination step is often carried out at a low temperature (0–5°C) to control the reaction rate and prevent over-bromination. The subsequent chlorination step typically requires a much higher temperature (around 110°C) to facilitate the introduction of chlorine atoms at the desired positions.

The choice of solvent is equally important. Non-polar solvents like dichloromethane (B109758) are often preferred for bromination, as they help to stabilize the reactive intermediates. In contrast, polar aprotic solvents such as dimethylformamide (DMF) are frequently used for chlorination to enhance the reactivity of the chlorinating agent. The polarity of the solvent can also influence the regioselectivity of the reaction. For example, in the formation of the quinoline ring via cyclocondensation, polar aprotic solvents can favor nucleophilic attack pathways, while non-polar solvents may promote electrophilic aromatic substitution mechanisms. smolecule.com

Catalyst Development for Enhanced Product Yield and Purity

The development of effective catalysts is key to improving the yield and purity of this compound. In the Skraup reaction for quinoline synthesis, a catalyst such as ferrous sulfate (B86663) (FeSO₄) can be used to enhance the efficiency of the cyclization step and reduce the formation of unwanted side products. For the bromination of the quinoline core, Lewis acids like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) are commonly employed to catalyze the reaction and achieve high yields.

In recent years, palladium-catalyzed cross-coupling reactions have become an important tool for the functionalization of quinolines. researchgate.netresearchgate.net While not directly involved in the synthesis of the 3-bromo-5,8-dichloro core, these catalysts are crucial for subsequent modifications of the quinoline scaffold, allowing for the introduction of a wide range of functional groups. The choice of ligand in these palladium-catalyzed reactions is critical for their success, with ligands like DavePhos and BINAP being commonly used. researchgate.net

Data Tables

Table 1: Comparison of Synthetic Methods for this compound

| Method | Key Reagents | Temperature (°C) | Time | Yield (%) | Purity (%) | Reference |

| Sequential Halogenation (Bromination) | Quinoline, Br₂, FeCl₃ | 0–5 | 4 h | 85 | - | |

| Sequential Halogenation (Chlorination) | 3-bromoquinoline, POCl₃ | 110 | 6 h | 78 | - | |

| Microwave-Assisted Bromination | 5,8-dichloroquinoline, NBS | 120 | 15 min | 95 (conversion) | - | |

| Continuous Flow Synthesis | - | - | - | 90 (conversion) | 92 |

Advanced Methodologies for Isolation and Purification

Following the synthesis of this compound, rigorous purification protocols are essential to remove unreacted starting materials, byproducts, and other impurities. Advanced separation techniques are employed to achieve the high degree of purity required for its use as a chemical intermediate.

High-Resolution Chromatographic Separations (e.g., Column Chromatography, HPLC)

High-resolution chromatography is the cornerstone for purifying quinoline derivatives. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography: This is a widely used preparative technique for purifying quinoline compounds on a laboratory scale. In a typical procedure, a crude reaction mixture is loaded onto a column packed with a solid adsorbent, most commonly silica (B1680970) gel. rsc.orgmdpi.com A solvent system, or eluent, is then passed through the column. The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, allowing for their separation. For compounds structurally similar to this compound, various eluent systems have been proven effective. These often consist of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). rsc.org The ratio of these solvents can be kept constant (isocratic elution) or varied over time (gradient elution) to optimize separation. rsc.org

| Derivative | Stationary Phase | Eluent System | Reference |

|---|---|---|---|

| 8-(benzyloxy)-5,7-dichloroquinoline | Silica Gel | Petroleum ether / Ethyl acetate (100:1 to 10:1) | rsc.org |

| 8-bromo-4,7-dichloroquinoline | Silica Gel | Ethyl acetate / Hexanes (1:19) | worktribe.com |

| 2-bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde | Silica Gel (FCP 230–400 mesh) | Ethyl acetate / Hexane (3:7) to 5% Methanol (B129727) in Ethyl acetate | mdpi.com |

| General Quinoline Derivative | Silica Gel | Hexane / Ethyl acetate |

High-Performance Liquid Chromatography (HPLC): For even higher resolution and analytical-scale purification, HPLC is the method of choice. nih.govresearchgate.net HPLC utilizes high pressure to force the solvent through columns packed with very fine particles, leading to superior separation efficiency compared to standard column chromatography. nih.gov Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile), is particularly common. researchgate.net The high resolving power of HPLC allows for the separation of closely related impurities, making it an invaluable tool for final purity assessment and for isolating small quantities of highly pure material. nih.govvanderbilt.edu

Spectroscopic Profiling for Product Authenticity and Purity Validation (e.g., TLC, GC-MS)

Once purified, the identity and purity of this compound must be unequivocally confirmed. Spectroscopic techniques are essential for this validation process.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and versatile technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the isolated product. researchgate.netcurtin.edu.au A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent (like silica gel). The plate is then placed in a chamber with a solvent system. As the solvent moves up the plate, the components of the sample separate. By comparing the resulting spot of the purified product with that of the starting materials and the crude mixture, a chemist can quickly ascertain the success of the purification. mdpi.com The spots are visualized under UV light. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to provide definitive evidence of a compound's identity and purity. researchgate.netscispace.com In GC, the sample is vaporized and separated into its components as it travels through a capillary column. researchgate.net Each component then enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer measures the mass-to-charge ratio of the parent ion (confirming the molecular weight) and its characteristic fragmentation pattern, which serves as a molecular "fingerprint." tandfonline.com This detailed information allows for the unambiguous confirmation of the structure of this compound and the detection of any volatile impurities. worktribe.com

| Technique | Application | Key Information Obtained | Reference |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Monitoring reaction completion | Qualitative assessment of presence of starting material vs. product | mdpi.comcurtin.edu.au |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of reaction aliquots | Confirmation of starting material conversion and product formation | worktribe.com |

| Mass Spectrometry (MS) | Structural characterization | Molecular weight confirmation and structural information | tandfonline.com |

Chemical Transformations and Reactivity Profile of 3 Bromo 5,8 Dichloroquinoline

Mechanistic Investigations of Substitution Reactions

Substitution reactions are a cornerstone of the chemical transformations involving 3-Bromo-5,8-dichloroquinoline. The interplay of electronic effects and the nature of the attacking species govern the regioselectivity and feasibility of these reactions.

Nucleophilic Aromatic Substitution (SNAr) at Halo-Quinoline Positions (C3, C5, C8)

The quinoline (B57606) ring, being an electron-deficient system due to the nitrogen atom, is predisposed to undergo nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by electron-withdrawing groups. numberanalytics.com In this compound, the halogen atoms themselves act as leaving groups in such reactions. The reactivity of these positions (C3, C5, and C8) towards nucleophiles is a subject of detailed investigation. While specific studies on this compound are limited, the principles of SNAr on halo-quinolines provide a framework for understanding its reactivity. The general order of reactivity for halogens as leaving groups in SNAr reactions is F > Cl > Br > I. However, the position on the quinoline ring also plays a crucial role.

The electronic properties of the halogen substituents are a primary determinant of the quinoline ring's reactivity towards nucleophiles. Halogens exert a dual electronic influence: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). pressbooks.pub

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond. This effect is strongest for chlorine and decreases down the group. This electron withdrawal deactivates the ring towards electrophilic attack but activates it for nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate formed during SNAr. pressbooks.pub

Resonance Effect (+R): The lone pairs on the halogen atoms can be delocalized into the aromatic π-system. This effect donates electron density to the ring, particularly at the ortho and para positions. pressbooks.pub

Spectroscopic analysis of similar halogenated quinolines confirms the electron-withdrawing nature of these substituents, which leads to a deshielding effect observed as downfield shifts in ¹H NMR spectra for adjacent protons. This altered electron density distribution directly impacts the molecule's reactivity patterns.

Interactive Data Table: Comparison of Electronic Effects of Halogen Substituents

| Halogen | Inductive Effect | Resonance Effect | Overall Effect on SNAr |

| Chlorine (Cl) | Strong -I | Weak +R | Activating |

| Bromine (Br) | Moderate -I | Weak +R | Activating |

This table illustrates the general electronic effects of chlorine and bromine, which are present in this compound.

Commonly used nucleophiles in reactions with halo-quinolines include alkoxides, such as sodium methoxide (B1231860) and potassium tert-butoxide, as well as amines.

Sodium Methoxide (NaOMe): A strong, relatively small nucleophile that can readily attack the electrophilic carbon centers of the quinoline ring. In halo-quinolines, it can be used to introduce methoxy (B1213986) groups.

Potassium tert-Butoxide (t-BuOK): A strong, bulky base and nucleophile. researchgate.netnih.gov Its steric hindrance can influence the regioselectivity of the attack, favoring less sterically hindered positions. It is often used in reactions where a strong base is required to facilitate the reaction, such as in vicarious nucleophilic substitution (VNS) of hydrogen. researchgate.net

The selection between these nucleophiles allows for strategic manipulation of the substitution pattern. For instance, a less hindered nucleophile might preferentially attack the most electronically deficient position, while a bulkier nucleophile might favor a more accessible site. The solvent also plays a crucial role, with polar aprotic solvents like dimethylformamide (DMF) generally favoring SNAr pathways. smolecule.com

Electronic Effects of Halogen Substituents on Reactivity

Electrophilic Aromatic Substitution on the Quinoline Ring System

While the electron-deficient nature of the quinoline ring generally disfavors electrophilic aromatic substitution (EAS), these reactions can occur, particularly on the benzene (B151609) ring portion of the molecule (the carbocyclic ring). numberanalytics.com The presence of deactivating halogen substituents in this compound further diminishes its reactivity towards electrophiles. pressbooks.pub However, under forcing conditions or with powerful electrophiles, substitution can be achieved.

In electrophilic halogenation reactions, a highly reactive electrophile is required to attack the deactivated quinoline ring. The generation of a positively charged chloronium ion (Cl⁺) or a similar electrophilic bromine species is essential. This is typically achieved by using a Lewis acid catalyst, such as AlCl₃ or FeBr₃, which polarizes the halogen-halogen bond, creating a more potent electrophile. numberanalytics.commasterorganicchemistry.com

Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration with a mixture of nitric and sulfuric acids), the nitrogen atom of the quinoline ring becomes protonated, forming a protonated quinolinium cation . stackexchange.com This protonation further deactivates the entire ring system towards electrophilic attack due to the positive charge. The attack of an electrophile on this positively charged species is significantly slower than on a neutral molecule. stackexchange.com Therefore, electrophilic substitution on this compound is expected to be a challenging transformation.

In the electrophilic substitution of quinoline itself, the reaction typically occurs at the C5 and C8 positions of the benzene ring. numberanalytics.comstackexchange.com This is because the deactivating effect of the nitrogen atom is less pronounced at these positions compared to the pyridine (B92270) ring.

Considering the structure of this compound, the potential sites for electrophilic attack would be C2, C4, C6, and C7.

The C5 and C8 positions are already substituted with chlorine atoms.

The C3 position is substituted with a bromine atom.

The pyridine ring (positions C2 and C4) is highly deactivated by the protonated nitrogen.

Therefore, any potential electrophilic attack would likely be directed to the remaining positions on the carbocyclic ring, C6 and C7. The regiochemical outcome would be a complex interplay between the deactivating effect of the quinolinium ion and the directing effects of the C5 and C8 chloro substituents and the C3 bromo substituent. However, given the strong deactivation of the ring, achieving electrophilic substitution on this compound would likely require harsh reaction conditions and may result in low yields or a mixture of products.

Role of Positively Charged Chloronium Ion (Cl⁺) and Protonated Quinolinium Cation

Advanced Catalytic Coupling Reactions

The functionalization of the quinoline scaffold is a cornerstone of medicinal chemistry and materials science. The strategic placement of halogen atoms on the quinoline core, as seen in this compound, provides multiple reaction handles for diversification through modern catalytic methods. Palladium-catalyzed cross-coupling reactions, in particular, have become indispensable tools for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on such polyhalogenated substrates. fiveable.me These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, with the choice of catalyst, ligand, and base being critical for achieving high efficiency and selectivity. fiveable.memdpi.com

For a substrate like this compound, the differential reactivity of the halogen substituents (Br vs. Cl) and their respective positions (3, 5, and 8) is the key determinant of reaction outcomes. In palladium-catalyzed couplings, the reactivity of the carbon-halogen bond generally follows the trend C-I > C-Br > C-Cl. nih.gov This intrinsic difference allows for selective functionalization, with the C-Br bond at the 3-position being the most probable site for initial coupling reactions under standard conditions.

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a powerful and widely used method for constructing C-C bonds due to its mild conditions and high functional group tolerance. yonedalabs.com This reaction is exceptionally well-suited for the late-stage functionalization of complex molecules, including polyhalogenated quinolines. mdpi.com

In the context of this compound, a Suzuki-Miyaura coupling would be expected to proceed with high regioselectivity at the C-3 position. The greater reactivity of the C-Br bond compared to the C-Cl bonds at positions 5 and 8 allows for the selective introduction of aryl, heteroaryl, or alkyl groups at this site. By carefully controlling the reaction conditions, such as using a 1:1 stoichiometry of the boronic acid coupling partner, monosubstitution at the C-3 position can be achieved while leaving the two chlorine atoms intact for subsequent transformations. This stepwise approach enables the synthesis of highly diversified quinoline derivatives. The general versatility of the Suzuki-Miyaura reaction has been demonstrated in the synthesis of various biaryl compounds and complex natural products. researchgate.net

Palladium-catalyzed amination (Buchwald-Hartwig amination) is a foremost method for forming C-N bonds. researchgate.net Studies on various dichloroquinoline isomers provide significant insight into the potential reactivity and selectivity of amination reactions involving this compound. The position of the halogen atom on the quinoline ring strongly influences its susceptibility to nucleophilic substitution. researchgate.netmdpi.com Research on isomeric dichloroquinolines, such as 2,8-dichloroquinoline (B1298113) and 4,8-dichloroquinoline (B1582372), has shown that halogens at the C-2 and C-4 positions are considerably more reactive than those at other positions like C-7 or C-8. researchgate.netresearchgate.net For this compound, the C-Br bond at position 3 is the most likely site for initial amination, followed by the less reactive C-Cl bonds.

The choice of phosphine (B1218219) ligand is critical in directing the outcome of palladium-catalyzed aminations, influencing both reaction rate and selectivity. mdpi.com Ligands not only stabilize the palladium catalyst but also modulate its reactivity. In the amination of various dichloroquinolines, ligands such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthalene (BINAP) and 2-dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl (DavePhos) have been extensively studied. mdpi.comresearchgate.net

BINAP is a versatile and effective ligand for many amination reactions, successfully facilitating monoamination in a majority of cases. mdpi.comresearchgate.net However, for more challenging substrates, such as those involving sterically hindered amines or in reactions where diamination is desired, BINAP may be less effective. researchgate.net In these instances, more electron-rich and bulky monodentate biaryl phosphines like DavePhos often provide superior results. researchgate.netmdpi.com For example, in the amination of 4,8-dichloroquinoline with a sterically demanding amine, the use of DavePhos was necessary to achieve the diamination product, whereas BINAP only yielded the monoaminated compound. researchgate.net This highlights the crucial role of the ligand in overcoming steric barriers and promoting substitution at less reactive positions.

| Substrate | Amine (Equiv.) | Ligand | Product (Yield) | Observation |

|---|---|---|---|---|

| 4,8-dichloroquinoline | Amine 1d (1) | BINAP | Monoamination product 5d (70%) | BINAP is effective for monoamination. |

| 4,8-dichloroquinoline | Amine 1d (3) | BINAP | Monoamination product 5d (68%) | BINAP fails to promote diamination even with excess amine. |

| 4,8-dichloroquinoline | Amine 1d (3) | DavePhos | Diamination product 6d (45%) | DavePhos is required for the more challenging diamination. |

| 2,8-dichloroquinoline | Amine 1a (1) | BINAP | Monoamination product 2a (64%) | BINAP facilitates monoamination at the more reactive C2 position. |

| 2,8-dichloroquinoline | Amine 1a (4) | DavePhos | N,N-diarylation product 3 (41%) | DavePhos promotes further reaction but not the desired simple diamination. |

The regioselectivity of amination on polyhalogenated quinolines is governed by the relative reactivity of the different C-X bonds. researchgate.net As a general rule, the order of reactivity is C-Br > C-Cl, and for halogens of the same type, the position on the ring is decisive. Halogens at the C-2 and C-4 positions are activated by the ring nitrogen and are thus significantly more reactive than halogens at the C-5, C-6, C-7, or C-8 positions. mdpi.comresearchgate.net

In studies with 2,8-dichloroquinoline, amination occurs selectively at the more reactive C-2 position. mdpi.com Similarly, for 4,7- and 4,8-dichloroquinolines, monoamination proceeds cleanly at the C-4 position, leaving the chlorine at C-7 or C-8 untouched. researchgate.net Based on these established principles, for this compound, the initial amination would be strongly favored at the C-3 position due to the lability of the C-Br bond. Subsequent amination at the C-5 or C-8 chloro positions would require more forcing conditions and a carefully selected catalytic system, likely involving a bulky, electron-rich ligand like DavePhos. The inherent low reactivity of the C-8 chlorine atom, as observed in studies on 2,8- and 4,8-dichloroquinoline, suggests that selective mono- or di-functionalization should be highly feasible. mdpi.comresearchgate.net

The Heck reaction, which involves the palladium-catalyzed vinylation of aryl halides, is another important tool for C-C bond formation. mdpi.com This reaction allows for the introduction of alkene functionalities onto the quinoline core. Similar to other palladium-catalyzed couplings, the Heck reaction is most efficient with more reactive aryl bromides and iodides. mdpi.com The coupling of aryl chlorides remains more challenging and often requires higher temperatures and specialized catalytic systems to prevent catalyst decomposition and side reactions like dehalogenation. mdpi.combeilstein-journals.org

For this compound, the Heck reaction would be expected to occur preferentially at the C-3 position. This would allow for the synthesis of 3-vinyl-5,8-dichloroquinoline derivatives, which could serve as valuable intermediates for further chemical modifications. The successful application to less reactive positions (C-5 and C-8) would likely be more difficult, requiring optimization of ligands and reaction conditions to activate the stronger C-Cl bonds. mdpi.com

Palladium-Catalyzed Cross-Coupling Methodologies

Amination Reactions with Dichloroquinoline Substrates

Influence of Phosphine Ligands (e.g., BINAP, DavePhos) on Selectivity

Redox Chemistry of the Quinoline Ring System

The quinoline ring system can undergo oxidation, most notably at the nitrogen atom, to form a quinoline N-oxide. This transformation is a key step in modifying the electronic properties of the ring and enabling further functionalization. The oxidation of 3-bromoquinoline (B21735), a related precursor, to 3-bromoquinoline-N-oxide is typically achieved using a peroxy acid, such as 3-chloroperbenzoic acid (m-CPBA), in a solvent like chloroform. tandfonline.com This process involves the electrophilic attack of the peroxy acid on the lone pair of electrons of the quinoline nitrogen. tandfonline.com

The resulting N-oxide is a versatile intermediate. researchgate.net The N-oxide group activates the quinoline ring for both nucleophilic and electrophilic substitution, particularly at the C2 and C8 positions. researchgate.netmdpi.com For example, quinoline N-oxides can be functionalized at the C2 position via palladium-catalyzed cross-coupling reactions with aryl bromides or at the C8 position through iridium-catalyzed C-H borylation. mdpi.com However, certain substituents, such as a 3-bromo group, can influence the reactivity and may render the N-oxide unreactive under specific catalytic conditions for C2 carbamoylation. mdpi.com

| Reactant | Reagent | Product | Solvent |

| 3-Bromoquinoline | 3-Chloroperbenzoic acid (m-CPBA) | 3-Bromoquinoline-N-oxide | Chloroform |

Table based on the oxidation of the parent 3-bromoquinoline compound. tandfonline.com

The selective reduction of the pyridine ring within the quinoline scaffold to yield 1,2,3,4-tetrahydroquinoline (B108954) derivatives is a valuable transformation, as these saturated heterocycles are core structures in many biologically active molecules. nih.gov A significant challenge in the hydrogenation of halogenated quinolines is preventing the simultaneous removal of the halogen atoms (dehalogenation). researchgate.net

Modern catalytic systems have been developed to address this challenge. Supported gold nanoparticles (Au NPs) are highly effective for the chemoselective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines. acs.org This method is notable for its mild reaction conditions (as low as 25°C) and its tolerance of functional groups, including halogens. acs.org Bimetallic catalysts, such as those combining gold and palladium (AuPd), have also been tuned for the selective hydrogenation of halogenated quinolines, where the combination of metals helps to suppress dehalogenation. researchgate.net Furthermore, electrocatalytic methods using a fluorine-modified cobalt catalyst and water as the hydrogen source represent an emerging, sustainable approach to quinoline hydrogenation. nih.gov These advanced methods allow for the reduction of the N-heterocycle in compounds like this compound while preserving the C-Br and C-Cl bonds.

| Catalyst | Hydrogen Source | Key Advantage | Product Type |

| Supported Gold (Au) NPs | H₂ Gas | Mild conditions, high chemoselectivity, tolerates halogens. acs.org | 1,2,3,4-Tetrahydroquinoline |

| Bimetallic AuPd | H₂ Gas | Enhanced activity and selectivity, suppressed dehalogenation. researchgate.net | 1,2,3,4-Tetrahydroquinoline |

| Fluorine-modified Cobalt | Water (Electrocatalysis) | Sustainable, promotes H₂O activation. nih.gov | 1,2,3,4-Tetrahydroquinoline |

Oxidation Pathways and Quinoline N-Oxide Formation

Derivatization and Functionalization for Molecular Complexity

The this compound scaffold serves as a building block for creating more complex hybrid molecules with potential applications in medicinal chemistry. Molecular hybridization, the strategy of combining two or more pharmacologically active structures into a single molecule, is a common approach. nih.govresearchgate.net

A notable example is the synthesis of isatin-quinoline conjugates. nih.govresearchgate.net Isatin (B1672199) itself is a privileged scaffold known for a wide range of biological activities. thieme-connect.com The general synthesis of these conjugates involves a multi-step process. Typically, an amino-functionalized quinoline is reacted with an N-alkylated isatin derivative. For instance, a halo-quinoline like 4,7-dichloroquinoline (B193633) can be reacted with a diamine to introduce a nucleophilic amino group. nih.gov Separately, isatin is N-alkylated using a dihaloalkane (e.g., 1,4-dibromobutane) to introduce a reactive halide on a linker chain. researchgate.net The final conjugation is achieved through a nucleophilic substitution reaction between the amino-functionalized quinoline and the halogenated isatin linker. nih.govresearchgate.net Another powerful method for creating such hybrids is the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), which links a quinoline-azide precursor with a propargylated isatin to form a stable triazole-tethered conjugate. dut.ac.za These strategies allow for the assembly of complex molecules where the quinoline and isatin moieties are connected, often via a flexible linker chain. nih.govdut.ac.za

The halogen atoms on the this compound ring are key sites for introducing a wide array of functional groups through nucleophilic substitution and coupling reactions. smolecule.com The differential reactivity of the bromine and chlorine atoms can potentially allow for selective functionalization.

Reactions with Amines: The chlorine atoms, particularly at the C4 position of a quinoline ring, are susceptible to nucleophilic substitution by amines. The reaction of a dichloroquinoline with various primary or secondary amines, often in a solvent like methanol (B129727) and sometimes catalyzed by acid, leads to the formation of aminoquinoline derivatives. nih.gov Palladium-catalyzed amination reactions also provide an efficient route to C-N bond formation. researchgate.netresearchgate.net This allows for the introduction of diverse amine-containing side chains, which is a common strategy in the development of new chemical entities. nih.gov

Reactions with Thiols: The introduction of sulfur-based functional groups can be achieved through reactions with thiols. For instance, the chlorine at the C4 position of 4,7-dichloroquinoline can be displaced by a mercapto-containing nucleophile, such as 2-mercapto-4-methyl-5-thiazolacetic acid, to form a thioether linkage. nih.gov Electrochemical methods have also been developed for the C3-thiolation of quinoline compounds, providing a direct route to C-S bond formation with various aryl and alkyl thiols. researchgate.net

Reactions with Alcohols: While direct substitution with alcohols is less common than with amines or thiols, the quinoline ring can be functionalized with oxygen-based nucleophiles. For example, reactions with reagents like sodium methoxide can be used for nucleophilic substitution of halogen atoms.

The table below details examples of derivatization reactions on related halo-quinoline systems.

| Quinoline Substrate | Reagent | Reaction Type | Functional Group Introduced |

| 4,7-Dichloroquinoline | (3-Amino-5-bromophenyl)methanol | Nucleophilic Substitution | Amino-aryl-methanol |

| 4,7-Dichloroquinoline | 2-Mercapto-4-methyl-5-thiazolacetic acid | Nucleophilic Substitution | Thioether |

| 4,8-Dichloroquinoline | Adamantane-containing amines | Pd-catalyzed Amination | Substituted Amine |

| 3-Bromo-5-methylene pyrrolones | Cysteine | 1,6-Addition | Thioether |

This table provides examples from related halo-quinoline systems to illustrate general strategies. researchgate.netnih.govnih.govresearchgate.net

Comprehensive Spectroscopic and Structural Characterization

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis of a suitable single crystal provides the most definitive information about the three-dimensional arrangement of atoms in the solid state.

A single-crystal X-ray diffraction study of 3-Bromo-5,8-dichloroquinoline would yield precise measurements of all bond lengths (e.g., C-C, C-N, C-Br, C-Cl), bond angles, and dihedral angles within the molecule. This data would offer a detailed picture of the molecular geometry.

Unfortunately, no published crystal structure or associated data table of bond lengths and angles for this compound could be found.

Beyond the individual molecular structure, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the analysis of intermolecular interactions such as π-π stacking between the aromatic quinoline (B57606) rings and the potential for halogen bonding (interactions involving the bromine and chlorine atoms). These interactions are crucial in determining the solid-state properties of the compound.

Without a determined crystal structure, a discussion of the specific crystal packing and intermolecular interactions of this compound remains speculative.

Crystal Packing Analysis: Intermolecular Interactions, Stacking Motifs, and Halogen Bonding

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. Each mode of vibration corresponds to a specific energy, providing a characteristic "fingerprint" of the compound.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by this compound, causing its bonds to vibrate. The resulting spectrum displays a series of absorption bands, with their positions (wavenumber, cm⁻¹) and intensities being characteristic of the molecule's functional groups. Key vibrations for this compound include the stretching of the carbon-halogen bonds. The carbon-chlorine (C-Cl) stretching vibrations typically appear in the region of 800-600 cm⁻¹, while the carbon-bromine (C-Br) stretch is found at lower frequencies, generally between 600-500 cm⁻¹. Other significant peaks in the spectrum correspond to C=C and C=N stretching vibrations of the quinoline aromatic system, as well as C-H stretching and bending modes.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | C-H | 3100-3000 |

| Aromatic C=C Stretch | C=C | 1600-1450 |

| Aromatic C=N Stretch | C=N | 1650-1550 |

| C-Cl Stretch | C-Cl | 800-600 |

Raman spectroscopy serves as a valuable complement to FT-IR. This technique involves inelastic scattering of monochromatic light, providing information about vibrational modes that may be weak or absent in the IR spectrum. For this compound, Raman spectroscopy is particularly effective for observing the vibrations of the non-polar bonds and the symmetric vibrations of the quinoline ring system. The vibrations of the C-Cl and C-Br bonds are also observable in the Raman spectrum, providing confirmatory data to the FT-IR analysis. By comparing the FT-IR and Raman spectra, a more complete picture of the vibrational framework of the molecule can be assembled.

Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Functional Group Vibrations (e.g., C-Br, C-Cl stretches)

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is an indispensable tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, often to four or more decimal places. This level of accuracy allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₉H₄BrCl₂N), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis of a sample would yield an experimental mass that closely matches this theoretical value, confirming the compound's elemental composition and distinguishing it from other molecules with the same nominal mass.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₄BrCl₂N |

| Theoretical Monoisotopic Mass | 274.8822 u |

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like quinoline derivatives. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released and can be analyzed by the mass spectrometer. For this compound, ESI-MS in positive ion mode would typically show a prominent peak corresponding to the protonated molecule, [M+H]⁺. The mass-to-charge ratio of this ion would be approximately 277.95, reflecting the addition of a proton to the molecular ion. The characteristic isotopic pattern resulting from the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl) provides further confirmation of the compound's identity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. For quinoline derivatives, the UV-Vis spectrum is characterized by absorption bands that correspond to π→π* and n→π* transitions of the aromatic system.

In a study of a synthesized quinoline-based tandfonline.comrsc.org-triazole hybrid, the UV spectrum showed an absorption peak at 233 nm and a broader absorption band from 275 nm to 325 nm. mdpi.com The latter is attributed to n→π* transitions. mdpi.com While this specific compound is not this compound, the data provides insight into the types of electronic transitions observed in related quinoline structures. The conjugation within the quinoline ring system allows for the delocalization of electrons, leading to characteristic absorption bands in the UV-Vis region. The precise wavelengths and intensities of these absorptions are influenced by the nature and position of substituents on the quinoline core. For instance, the presence of halogens can cause shifts in the absorption maxima (λmax) due to their electronic effects on the chromophore.

Research on other complex quinoline derivatives has also utilized UV-Vis spectroscopy to characterize the electronic properties. For example, newly synthesized fluorescent dendrimers with an oligo(phenylenevinylene) core and quinoline units exhibit absorption bands between 340 nm and 400 nm, corresponding to the π-conjugated system. researchgate.net Another study on a novel quinoline derivative reported absorption spectra in the range of 326–386 nm. researchgate.net These examples underscore the utility of UV-Vis spectroscopy in analyzing the extended conjugation and electronic behavior of substituted quinolines.

Table 1: UV-Vis Spectral Data for Related Quinoline Derivatives

| Compound/System | Absorption Maxima (λmax) | Reference |

| Quinoline-based tandfonline.comrsc.org-triazole hybrid | 233 nm, 275-325 nm | mdpi.com |

| Fluorescent dendrimers with quinoline units | 340-400 nm | researchgate.net |

| Novel quinoline derivative | 326-386 nm | researchgate.net |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing empirical evidence for its molecular formula. For this compound, the expected molecular formula is C₉H₄BrCl₂N.

The theoretical elemental composition based on its molecular weight of 276.94 g/mol would be:

Carbon (C): ~39.03%

Hydrogen (H): ~1.46%

Bromine (Br): ~28.85%

Chlorine (Cl): ~25.60%

Nitrogen (N): ~5.06%

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 39.03 |

| Hydrogen | H | 1.01 | 4 | 4.04 | 1.46 |

| Bromine | Br | 79.90 | 1 | 79.90 | 28.85 |

| Chlorine | Cl | 35.45 | 2 | 70.90 | 25.60 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.06 |

| Total | 276.94 | 100.00 |

Theoretical and Computational Chemistry of 3 Bromo 5,8 Dichloroquinoline

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of 3-Bromo-5,8-dichloroquinoline. These methods model the molecule's electron distribution and energy levels, which are crucial for predicting its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By focusing on the electron density, DFT can accurately predict various molecular properties of this compound. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or 6-311++G(d,p), to perform geometry optimization and calculate electronic properties. scirp.orgsci-hub.se The choice of functional and basis set is critical for obtaining results that correlate well with experimental data. chemscene.com For halogenated quinolines, these calculations help in understanding the influence of the bromo and chloro substituents on the quinoline (B57606) core. nih.govacs.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for Halogenated Quinolines (Note: The following data is illustrative and based on general findings for halogenated quinolines, as specific data for this compound is not available in the cited literature.)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Quinoline (representative) | -6.5 | -1.5 | 5.0 |

| Chloro-substituted Quinoline | -6.8 | -2.0 | 4.8 |

| Bromo-substituted Quinoline | -6.7 | -1.9 | 4.8 |

This interactive table is based on general trends observed in computational studies of halogenated quinolines.

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack.

In quinoline derivatives, the nitrogen atom typically represents a region of high negative potential. The halogen substituents, being highly electronegative, also influence the electrostatic potential map, creating localized regions of negative potential around them while simultaneously inducing positive potential on the adjacent carbon atoms. This information is crucial for understanding intermolecular interactions and the initial steps of chemical reactions.

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction), can provide highly accurate electronic structure information. While computationally more demanding than DFT, ab initio calculations can be employed to benchmark DFT results and to obtain more precise values for properties like electron affinities and ionization potentials. For complex molecules like this compound, a combination of DFT for initial exploration and ab initio methods for refining key properties represents a comprehensive computational strategy.

Computational methods are widely used to predict and validate experimental spectroscopic data. For instance, the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate the nuclear magnetic resonance (NMR) chemical shifts of a molecule. chemscene.com

Table 2: Predicted ¹³C NMR Chemical Shifts for a Representative Halogenated Quinoline (Note: This table is illustrative, showing the type of data that can be generated. Specific values for this compound would require dedicated calculations.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 151.0 |

| C3 | 125.0 (with Br) |

| C4 | 136.0 |

| C4a | 128.0 |

| C5 | 130.0 (with Cl) |

| C6 | 127.0 |

| C7 | 129.0 |

| C8 | 132.0 (with Cl) |

| C8a | 148.0 |

This interactive table illustrates the potential output of computational NMR predictions.

Frontier Molecular Orbital Analysis (HOMO/LUMO Energies and Distributions)

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the activation energies, thus providing a detailed picture of the reaction pathway.

For this compound, computational studies could be employed to explore various reactions, such as nucleophilic aromatic substitution (SNAr) at the positions bearing the halogen atoms or metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The calculations would help to determine the relative reactivity of the C-Br and C-Cl bonds and to understand the role of catalysts in facilitating these transformations. Such studies are crucial for optimizing reaction conditions and for the rational design of synthetic routes to novel derivatives of this compound.

Transition State Characterization and Activation Energy Calculations

In chemical reactions, the transition state is the highest energy point on the reaction coordinate, representing the barrier that must be overcome for reactants to become products. Characterizing this state and calculating its associated energy (the activation energy) is crucial for understanding reaction kinetics and selectivity.

For halogenated heterocycles like this compound, a key area of study is the regioselectivity of palladium-catalyzed cross-coupling reactions. The selectivity of these reactions, which determines which halogen atom is substituted, is largely governed by the relative ease of the oxidative addition step. This step's feasibility is linked to the carbon-halogen (C-X) bond dissociation energy (BDE). nih.gov Computational methods, such as Density Functional Theory (DFT) at the B3LYP level, can be employed to calculate these BDEs. nih.gov

A lower BDE corresponds to a weaker bond, which generally leads to a lower activation energy for its cleavage. In this compound, there are three potential reaction sites: the C-Br bond at position 3, and the C-Cl bonds at positions 5 and 8. Generally, C-Br bonds are weaker and have lower BDEs than C-Cl bonds. nih.gov Therefore, it is computationally predicted that reactions involving the cleavage of a C-X bond would preferentially occur at the C-Br bond.

Table 1: Hypothetical Bond Dissociation Energies (BDEs) for this compound

| Bond Position | Bond Type | Calculated BDE (kcal/mol) | Predicted Reactivity |

| 3 | C-Br | ~70-75 | Highest |

| 5 | C-Cl | ~80-85 | Lower |

| 8 | C-Cl | ~80-85 | Lower |

| Note: These values are illustrative, based on general trends for halo-heterocycles. Specific computational studies on this compound are required for precise values. |

Reaction Pathway Elucidation and Energy Profiles

Beyond single activation energies, computational chemistry can map entire reaction pathways, detailing the energy changes as reactants evolve through transition states and intermediates to form products. This creates a reaction energy profile. For a reaction such as a Suzuki-Miyaura cross-coupling, this would involve modeling the initial oxidative addition of the palladium catalyst, followed by transmetalation with a boronic acid and the final reductive elimination to yield the product. researchgate.net

The energy profile for this compound would likely show that the initial energy barrier for the oxidative addition at the C-Br bond is significantly lower than for the C-Cl bonds, confirming the selectivity predicted by BDEs. Such studies provide a detailed mechanistic understanding that is invaluable for optimizing reaction conditions to achieve desired products. researchgate.net

Intermolecular Interaction Analysis

The way molecules interact with each other influences their physical properties, crystal packing, and biological function. Noncovalent interactions, though weak, are critical in determining the supramolecular architecture of chemical systems. researchgate.net

Noncovalent Interaction (NCIPlot) Analysis

NCIPlot is a computational tool used to visualize and analyze noncovalent interactions in real space. jussieu.fr It is based on the electron density and its derivatives. The analysis generates 3D isosurfaces that highlight regions of different interaction types:

Hydrogen Bonds: Strong, attractive interactions shown as distinct, typically blue, surfaces.

Van der Waals Interactions: Weaker, attractive interactions, appearing as broader, greenish surfaces.

Steric Clashes: Repulsive interactions, which appear as reddish areas. jussieu.fr

For this compound, an NCIPlot analysis would be expected to reveal several key interactions. Halogen bonding, where the electropositive region on the bromine or chlorine atoms (the σ-hole) interacts with a nucleophile, would be a prominent feature. Additionally, π-π stacking interactions between the aromatic quinoline rings would be visualized as broad van der Waals surfaces, playing a crucial role in its crystal structure. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density into atomic basins. amercrystalassn.orge-bookshelf.dewiley-vch.de This allows for the analysis of chemical bonds and intermolecular interactions through the properties of the electron density at specific points called bond critical points (BCPs). amercrystalassn.org

Key parameters at a BCP that characterize an interaction include:

Electron Density (ρ(r)) : Its magnitude correlates with the bond strength.

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian distinguishes between shared-shell (covalent, ∇²ρ(r) < 0) and closed-shell (ionic, hydrogen bonds, van der Waals, ∇²ρ(r) > 0) interactions.

Total Energy Density (H(r)) : The sign of H(r) can also help characterize the nature of the interaction. mdpi.comresearchgate.net

In a QTAIM analysis of a dimer of this compound, BCPs would be located between atoms participating in halogen bonds and between stacked aromatic rings. The analysis of these BCPs would quantify the strength and nature of these noncovalent interactions, complementing the visual insights from NCIPlot. researchgate.netmdpi.com

Table 2: Key QTAIM Parameters and Their Interpretation for Intermolecular Interactions

| QTAIM Parameter | Typical Value for Noncovalent Interaction | Interpretation |

| Electron Density (ρ(r)) | Small (e.g., < 0.1 a.u.) | Indicates a weak interaction. |

| Laplacian (∇²ρ(r)) | Positive | Characteristic of closed-shell interactions (e.g., halogen bonds, π-stacking). |

| V(r) | /G(r) Ratio | |

| Note: a.u. refers to atomic units. |

Quantitative Structure-Property Relationship (QSPR) Approaches

QSPR is a computational methodology that aims to create mathematical models correlating the chemical structure of a compound with its physicochemical properties. dergipark.org.tr This is achieved by calculating a set of numerical values, known as molecular descriptors, that encode different aspects of the molecule's structure.

Molecular Descriptors for Structure-Property Relationships

For quinoline derivatives, a wide range of molecular descriptors can be calculated using quantum chemical methods to build QSPR models. dergipark.org.trresearchgate.net These descriptors fall into several categories:

Electronic Descriptors: These relate to the electron distribution in the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and polarizability. They are crucial for predicting a molecule's reactivity and interaction with electric fields. dergipark.org.tr

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Thermodynamic Descriptors: These include properties like molecular volume, surface area, heat capacity, and the octanol-water partition coefficient (logP), which relates to hydrophobicity. dergipark.org.tr

By calculating these descriptors for a series of related compounds and using statistical methods like multiple linear regression, a QSPR model can be developed. Such a model for haloquinolines could predict properties like solubility, boiling point, or chromatographic retention time for this compound without the need for experimental measurement.

Table 3: Common Molecular Descriptors Used in QSPR Studies of Quinolines

| Descriptor Type | Example Descriptor | Property It Describes |

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability, reactivity. dergipark.org.tr |

| Electronic | Dipole Moment | Polarity, interaction with polar solvents and receptors. dergipark.org.tr |

| Thermodynamic | Molecular Volume | Molecular size, steric effects. dergipark.org.tr |

| Thermodynamic | logP | Hydrophobicity, membrane permeability. dergipark.org.tr |

| Reactivity | Molecular Hardness/Softness | Resistance to change in electron configuration. dergipark.org.tr |

Predictive Modeling of Chemical Reactivity

Theoretical and computational chemistry provides powerful tools for predicting the chemical reactivity of molecules like this compound. By employing quantum chemical calculations, researchers can model the electronic structure and forecast the molecule's behavior in chemical reactions. Methods such as Density Functional Theory (DFT) are instrumental in this field, offering insights into reactivity that complement experimental findings. researchgate.netdergipark.org.tr

The reactivity of this compound is significantly influenced by its halogen substituents. The bromine and chlorine atoms are electron-withdrawing, which modulates the electron density distribution across the quinoline ring system. This electronic configuration is key to understanding the molecule's susceptibility to different types of chemical reactions, including nucleophilic substitutions, electrophilic attacks, and metal-catalyzed coupling reactions.

Frontier Molecular Orbital (FMO) Analysis

A cornerstone of predicting chemical reactivity is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. dergipark.org.trbeilstein-journals.org

For quinoline derivatives, the HOMO is often distributed over the entire molecular system, while the LUMO tends to be delocalized over the quinolinium core. beilstein-journals.org In the case of this compound, the electron-withdrawing halogen atoms are expected to lower the energy of both the HOMO and LUMO. The precise energies and distributions can be calculated using DFT methods, typically with functionals like B3LYP and basis sets such as 6-31G(d,p) or 6-311G(d,p). dergipark.org.trrsc.org

Global Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. dergipark.org.trresearchgate.net These descriptors provide a quantitative framework for predicting stability and reactivity.

Ionization Potential (I): Approximated as I ≈ -EHOMO. It represents the energy required to remove an electron.

Electron Affinity (A): Approximated as A ≈ -ELUMO. It is the energy released when an electron is added.

Electronegativity (χ): Calculated as χ = (I + A) / 2. It measures the molecule's ability to attract electrons.

Chemical Hardness (η): Calculated as η = (I - A) / 2. It signifies resistance to change in electron distribution. A harder molecule is less reactive.

Chemical Softness (S): Calculated as S = 1 / (2η). It is the reciprocal of hardness and a measure of reactivity. A softer molecule is more reactive. dergipark.org.tr

Electrophilicity Index (ω): Calculated as ω = μ² / (2η) (where μ is the chemical potential, μ ≈ -χ). This index measures the propensity of a species to accept electrons.

The following table presents hypothetical, yet representative, calculated values for this compound based on typical DFT calculations for similar halogenated quinolines.

| Parameter | Symbol | Formula | Hypothetical Value |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -7.2 eV |

| LUMO Energy | ELUMO | - | -2.5 eV |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 4.7 eV |

| Ionization Potential | I | -EHOMO | 7.2 eV |

| Electron Affinity | A | -ELUMO | 2.5 eV |

| Electronegativity | χ | (I+A)/2 | 4.85 eV |

| Chemical Hardness | η | (I-A)/2 | 2.35 eV |

| Chemical Softness | S | 1/(2η) | 0.21 eV⁻¹ |

Local Reactivity and Site Selectivity

The MEP map visualizes the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. researchgate.net For this compound, the nitrogen atom of the quinoline ring is expected to be a site of negative potential, making it a target for protonation or coordination with Lewis acids. The carbon atoms bonded to the electronegative halogens are expected to be electron-deficient, making them potential sites for nucleophilic substitution.

Computational studies on related dichloroquinolines have been used to predict the most acidic protons, thereby rationalizing the regioselectivity of metalation reactions. worktribe.com For instance, DFT calculations can determine the pKa values of the aromatic hydrogens, indicating which position is most likely to be deprotonated by a strong base, guiding synthetic strategies. worktribe.com

Advanced Research Applications in Chemical Sciences

Strategic Building Block in Complex Organic Synthesis

The reactivity of the carbon-halogen bonds in 3-Bromo-5,8-dichloroquinoline allows for a variety of chemical transformations, making it an ideal starting material for the synthesis of more complex molecules. The differential reactivity of the bromine and chlorine substituents can be harnessed for selective functionalization, further expanding its synthetic utility.

The quinoline (B57606) core is a "privileged scaffold" in medicinal chemistry, and this compound serves as a key intermediate for accessing a wide array of substituted quinoline derivatives. worktribe.com The halogen atoms can be readily replaced through various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. nih.gov This allows for the systematic modification of the quinoline structure to fine-tune its biological activity. evitachem.comsmolecule.com

For instance, the bromine at the 3-position is particularly amenable to substitution, enabling the introduction of various aryl, heteroaryl, and alkyl groups. google.com Similarly, the chlorine atoms at the 5 and 8 positions can be selectively displaced by nucleophiles, leading to the formation of amino-, alkoxy-, and thio-substituted quinolines. mdpi.com This versatility has been exploited in the synthesis of compounds with potential applications as antimicrobial and anticancer agents. evitachem.comsmolecule.com

The following table provides examples of the types of derivatives that can be synthesized from this compound and the corresponding reaction types.

The strategic placement of reactive halogen atoms on the this compound scaffold makes it an excellent precursor for the construction of fused polycyclic heterocyclic systems. These complex architectures are of significant interest due to their diverse biological activities. researchgate.netmdpi.com One notable example is the synthesis of pyridopyrimidines, a class of compounds known for their therapeutic potential. nih.gov

The synthesis of pyrimido[4,5-b]quinolines, a type of pyridopyrimidine, often involves the reaction of a suitably functionalized quinoline with a pyrimidine (B1678525) precursor. researchgate.netnih.gov For instance, the bromine atom at the 3-position of this compound can be transformed into an amino or other reactive group, which can then participate in a cyclization reaction with a pyrimidine-based building block to form the fused ring system. rsc.org

These multi-ring systems are often synthesized through multi-component reactions, which offer an efficient and atom-economical approach to complex molecule construction. researchgate.net The reactivity of this compound allows it to be a key component in these convergent synthetic strategies.

Access to Structurally Diverse Quinoline Derivatives

Contributions to Materials Science

The unique photophysical and electronic properties of the quinoline ring system, combined with the ability to introduce a variety of functional groups via the halogen atoms of this compound, make it a valuable building block in materials science.

The extended π-conjugated system of quinoline derivatives gives rise to interesting electronic and optical properties. By strategically modifying the this compound core through cross-coupling reactions, researchers can design and synthesize novel organic materials with tailored properties for specific applications. These applications include organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. evitachem.com

The introduction of different substituents allows for the fine-tuning of the material's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which in turn affects their electronic and photophysical characteristics.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. nih.gov This property is highly desirable for applications in bio-imaging and sensing. The quinoline scaffold has been explored as a component in AIE-active molecules.

While direct research on this compound in AIE systems is not extensively documented, its potential as a building block for constructing AIE-active materials is significant. By incorporating moieties known to induce AIE, such as tetraphenylethylene (B103901) (TPE), onto the this compound core via the reactive halogen sites, novel AIEgens with potentially enhanced properties could be developed. nih.gov The rigid quinoline core could restrict intramolecular rotations, a key mechanism for AIE, leading to enhanced emission in the aggregated state.

Design and Synthesis of Functional Organic Materials

Development of Catalytic Ligands and Metal Complexes

The nitrogen atom in the quinoline ring of this compound can act as a coordinating site for metal ions, making it a suitable scaffold for the design of catalytic ligands. The substituents at the 3, 5, and 8 positions can be modified to influence the steric and electronic environment around the metal center, thereby tuning the catalytic activity and selectivity of the resulting metal complex.

The synthesis of such ligands often involves the functionalization of the quinoline core through the halogen atoms. For example, phosphine (B1218219) or amine groups can be introduced, which are known to be excellent coordinating groups for a variety of transition metals used in catalysis. fluorochem.co.uk These metal complexes can find applications in a wide range of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

Design of Chiral and Achiral Ligands Based on the Quinoline Scaffold

The quinoline framework is integral to the design of specialized ligands that coordinate with metal centers to facilitate catalytic processes. dntb.gov.ua The development of both chiral and achiral ligands based on quinoline motifs has become a significant area of research, producing enantiomerically pure compounds for asymmetric synthesis. dntb.gov.uaresearchgate.net

The synthesis of these ligands often involves creating Schiff bases or utilizing coupling reactions on functionalized quinolines. thieme-connect.com For instance, chiral ligands can be prepared through the condensation of a substituted quinolylaldehyde with a chiral diamine. thieme-connect.com In the context of this compound, the bromine atom at the C3 position and chlorine atoms at the C5 and C8 positions serve as crucial handles for synthetic modification. These sites allow for the introduction of various coordinating groups through reactions like palladium-catalyzed N-arylation. thieme-connect.com

The electronic nature of the quinoline ring, influenced by the electron-withdrawing effects of the three halogen substituents in this compound, can modulate the donor-acceptor properties of the resulting ligand. This tuning is critical for optimizing the activity and selectivity of the metal complexes they form. While direct synthesis of ligands from this compound is a specialized area, the principles of using halogenated quinolines, such as 8-bromoquinoline (B100496) derivatives, to create a wide array of chiral sulfoximine (B86345) ligands are well-established. thieme-connect.com These tailored ligands are then employed in various asymmetric catalytic reactions.

Applications in Homogeneous and Heterogeneous Catalysis

The utility of quinoline-based ligands extends directly to their application in catalysis, where they can be part of both homogeneous and heterogeneous systems. researchgate.net In homogeneous catalysis , the catalyst exists in the same phase as the reactants. Ligands derived from quinoline scaffolds can form soluble metal complexes that catalyze a variety of organic transformations, including carbon-carbon bond formation and asymmetric allylic reactions. researchgate.net

For heterogeneous catalysis , the catalyst is in a different phase from the reactants, which facilitates easier separation and recycling. A quinoline-based catalytic complex can be immobilized on a solid support, such as a polymer or silica (B1680970), to create a heterogeneous catalyst. The multiple halogen sites on this compound offer potential anchoring points for such immobilization, enabling its use in creating robust and recyclable catalytic systems for reactions like asymmetric cyclopropanation or Heck reactions. researchgate.net

The core structure of this compound makes it a valuable precursor for creating new materials and catalysts. Its reactivity allows for the synthesis of diverse derivatives, which can be tailored for specific catalytic applications.

Chemical Probe Development for Mechanistic Research

A chemical probe is a small molecule designed to interact with a specific biological target, such as a protein or nucleic acid, to study its function and role in biological pathways. rsc.org Quinoline derivatives are particularly well-suited for this purpose due to their inherent biological activity and a structure that can be readily modified. ontosight.ainih.gov

Molecular Tools for Elucidating Chemical Pathways